![molecular formula C23H21FN2O4 B2917564 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide CAS No. 898465-16-2](/img/structure/B2917564.png)
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide
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Description
Scientific Research Applications
Structural Aspects and Properties
Isoquinoline derivatives, like those studied by Karmakar et al. (2007), exhibit unique structural characteristics that can form gels and crystalline structures when treated with different acids. This property is particularly interesting for materials science, where such compounds could be used in creating novel materials with specific mechanical or optical properties. The ability to form host–guest complexes that exhibit enhanced fluorescence emission offers potential applications in sensors and imaging technologies (Karmakar, Sarma, & Baruah, 2007).
Anticancer and Antimicrobial Activities
Isoquinoline and quinazolinone derivatives have been reported to show significant anticancer and antimicrobial activities. For example, compounds synthesized by Ghorab et al. (2015) displayed potent activity against breast and colon cancer cell lines. These findings highlight the therapeutic potential of such compounds in developing new anticancer drugs (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, the synthesis of derivatives that act as broad-spectrum antifungal agents, as explored by Bardiot et al. (2015), underscores the utility of these compounds in addressing fungal infections (Bardiot et al., 2015).
Neuroprotection and Antiviral Effects
The therapeutic effect of novel isoquinoline derivatives in treating neurological conditions, such as Japanese encephalitis, has been demonstrated. Compounds showing significant antiviral and antiapoptotic effects offer a promising avenue for the development of treatments for viral encephalitis and potentially other neurodegenerative diseases (Ghosh et al., 2008).
VEGFR-2 and EGFR Tyrosine Kinase Inhibition
Quinazolinone-based derivatives with the potential to inhibit VEGFR-2 and EGFR tyrosine kinases suggest applications in cancer therapy, specifically in targeting tumor angiogenesis and growth. Such compounds could contribute to the development of targeted therapies for various cancers, offering a dual inhibitory effect on critical signaling pathways involved in tumor progression (Riadi et al., 2021).
properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-18-5-7-19(8-6-18)25-23(28)15-30-22-14-29-20(11-21(22)27)13-26-10-9-16-3-1-2-4-17(16)12-26/h1-8,11,14H,9-10,12-13,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIWUOURPVWCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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